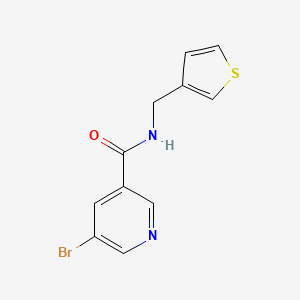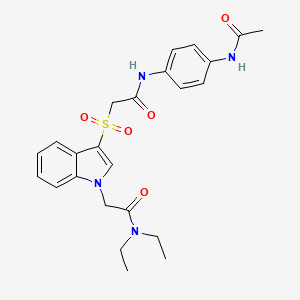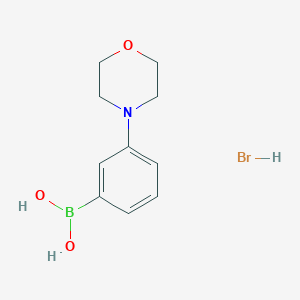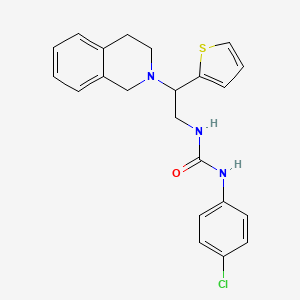![molecular formula C11H8ClN5 B2354798 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole CAS No. 303996-63-6](/img/structure/B2354798.png)
1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular structure of similar compounds was determined by DFT calculations using the BP86-D functional and a TZP basis set . The geometry optimizations and vibrational frequencies were calculated, and Natural atomic orbital charges were investigated using NBO 6.0 program .
Chemical Reactions Analysis
Various substituted 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives were synthesized by Pathak et al. and evaluated for their in vitro anti-tubercular activity against M. tuberculosis H37Rv strain .
Physical And Chemical Properties Analysis
The crystal belongs to the monoclinic system with a=7.1503 (5) Å; b=12.9506 (10) Å; c=21.9709 (16) Å; β=96.637 (2)° and space group P 2 1 /c . Hirshfeld surface analysis and two-dimensional fingerprint plots were used to quantify the interatomic interactions present in the crystal .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Compounds related to 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole have been synthesized and structurally characterized, focusing on their crystalline structures and molecular conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Applications
- A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties, providing insights into the potential use of these compounds as antimicrobial agents (Prakash et al., 2011).
- The antimicrobial activities of novel 6-amino triazolo-thiadiazoles integrated with pyrazole moieties were reported, highlighting their effectiveness against various bacterial strains (Idrees, Kola, & Siddiqui, 2019).
Antioxidant Properties
- Research on the antioxidant properties of some 1,2,4-triazole derivatives was conducted, examining their potential as antioxidants and antiradical agents (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Optoelectronic Applications
- A study on the structural and optical properties of novel pyrazole-1,2,3-triazole hybrids was conducted, providing insights into their use in optoelectronic devices (El Azab et al., 2021).
Anticancer and Apoptosis Inducing Agents
- Pyrazole-triazole hybrids were synthesized and evaluated as potential anticancer and apoptosis-inducing agents, with some compounds showing promising cytotoxicity against various cancer cell lines (Reddy et al., 2015).
Analgesic Activities
- The synthesis and evaluation of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole for analgesic and antioxidant activities were reported (Karrouchi et al., 2016).
Lipase and α-Glucosidase Inhibition
- Novel heterocyclic compounds derived from 1,2,4-triazole were synthesized and evaluated for their potential in inhibiting lipase and α-glucosidase, important for therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of “1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole” could be in the discovery of potent drug candidates .
Propriétés
IUPAC Name |
1-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-9-3-1-8(2-4-9)11-10(5-14-16-11)17-7-13-6-15-17/h1-7H,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNXPQJIKJAGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N3C=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)


![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)

![4-((1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2354725.png)

![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)

![7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354734.png)

![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)